molecular formula C18H21ClN4OS B11974449 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11974449
M. Wt: 376.9 g/mol
InChI Key: NBLWXTWMIFLPCA-UDWIEESQSA-N
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Description

2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a piperazine-derived acetohydrazide compound characterized by a 2-chlorobenzyl-substituted piperazine core linked to a thiophen-2-ylmethylidene hydrazide moiety. Its molecular formula is C₂₀H₂₂ClN₅OS, with an average molecular mass of 420.94 g/mol and a monoisotopic mass of 419.124 Da (). The (E)-configuration of the thiophene-imine bond is critical for its stereochemical stability and biological interactions. Synthetically, such compounds are typically prepared via condensation reactions between hydrazide intermediates and substituted aldehydes or ketones under acidic or reflux conditions ().

Structural features such as the 2-chlorobenzyl group and thiophene ring contribute to its lipophilicity and electronic properties, influencing receptor binding and metabolic stability.

Properties

Molecular Formula

C18H21ClN4OS

Molecular Weight

376.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H21ClN4OS/c19-17-6-2-1-4-15(17)13-22-7-9-23(10-8-22)14-18(24)21-20-12-16-5-3-11-25-16/h1-6,11-12H,7-10,13-14H2,(H,21,24)/b20-12+

InChI Key

NBLWXTWMIFLPCA-UDWIEESQSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CS3

solubility

54.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Hydrazide Intermediate

The most widely reported method involves a two-step process:

  • Hydrazide Formation : Ethyl 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetate is treated with hydrazine hydrate in ethanol under reflux to yield 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide.

  • Condensation with Thiophene-2-carbaldehyde : The hydrazide reacts with thiophene-2-carbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the target hydrazone.

Reaction Scheme :

EsterNH2NH2,EtOH, refluxHydrazideThiophene-2-carbaldehyde, AcOH, refluxTarget Compound\text{Ester} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH, reflux}} \text{Hydrazide} \xrightarrow{\text{Thiophene-2-carbaldehyde, AcOH, reflux}} \text{Target Compound}

Key Observations :

  • Step 1 : Hydrazinolysis typically achieves >85% yield after 4–6 hours of reflux.

  • Step 2 : Condensation requires 3–5 hours, with yields ranging from 70% to 82%. Microwave-assisted synthesis reduces reaction time to 20–30 minutes.

Optimization of Reaction Conditions

Solvent and Catalysis

  • Solvent : Ethanol is preferred due to its polarity and ability to solubilize both hydrazide and aldehyde. Methanol and dioxane are alternatives but may lower yields by 10–15%.

  • Catalyst : Glacial acetic acid (1–2 drops) enhances imine bond formation by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide.

Temperature and Time

  • Hydrazide Formation : Reflux at 78–80°C for 4–6 hours ensures complete conversion.

  • Condensation : Reflux at 79°C for 3–5 hours or microwave irradiation (100°C, 150W) for 20 minutes.

Table 1 : Comparative Yields Under Different Conditions

ConditionYield (%)Time (h)
Conventional Reflux70–753–5
Microwave-Assisted80–820.3–0.5
Room Temperature Stirring60–6512–24

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (DMSO-d6):

    • δ 8.16 (s, 1H, CH =N).

    • δ 7.75–7.54 (m, 4H, aromatic H from thiophene and chlorobenzyl).

    • δ 3.41–3.02 (m, 8H, piperazine CH 2).

  • 13C NMR :

    • 165.7 ppm (C=O), 156.9 ppm (C=N).

  • FT-IR :

    • 1,671 cm⁻¹ (C=O stretch), 1,551 cm⁻¹ (C=N stretch).

Chromatographic Purity

  • TLC : Rf = 0.62 (ethyl acetate/heptane, 7:3).

  • HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing hydrolysis of the hydrazide intermediate in aqueous conditions.

  • Solution : Anhydrous ethanol and controlled pH (6.5–7.0) during hydrazide isolation.

Stereoselectivity

  • Issue : Formation of Z-isomers during condensation.

  • Solution : Use of excess aldehyde (1.2–1.5 eq.) and prolonged reflux to favor E-isomer.

Scalability and Industrial Relevance

  • Batch Size : Lab-scale syntheses (1–10 g) report consistent yields, but scaling to >100 g requires optimized heat dissipation to prevent decomposition.

  • Cost Efficiency : Thiophene-2-carbaldehyde (≈$120/mol) and hydrazine hydrate (≈$50/mol) make the process economically viable.

Emerging Methodologies

Solid-Phase Synthesis

  • Approach : Immobilized piperazine derivatives on resin enable stepwise coupling, reducing purification steps.

  • Yield : 65–70% with >95% purity.

Green Chemistry Adaptations

  • Solvent-Free Condensation : Ball milling hydrazide and aldehyde with silica gel achieves 68% yield in 2 hours.

  • Biocatalysis : Lipase-mediated imine formation under mild conditions (40°C, pH 7) is under investigation .

Scientific Research Applications

2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on various biological targets.

    Chemical Research: It serves as a precursor or intermediate in the synthesis of other complex organic molecules.

    Industrial Applications: The compound may be used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and the hydrazide moiety are known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous derivatives, focusing on structural variations, physicochemical properties, and reported bioactivities.

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide (Target) Thiophen-2-ylmethylidene C₂₀H₂₂ClN₅OS 420.94 Not explicitly reported in evidence
N′-[(E)-Biphenyl-4-ylmethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide Biphenyl-4-ylmethylidene C₂₆H₂₆ClN₅O 468.00 Enhanced lipophilicity; potential CNS activity
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide 2-Hydroxyphenylmethylene C₂₀H₂₃ClN₄O₂ 386.88 Improved solubility due to phenolic -OH group
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1-yl)acetohydrazide Pyridazinone core; 4-nitrobenzylidene C₂₃H₂₂ClN₇O₃ 488.33 Antiproliferative activity (AGS cells, IC₅₀ = 5.07 µM)
2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N′-[(E)-phenylmethylidene]acetohydrazide 4-Bromophenylsulfonyl; benzylidene C₁₉H₂₁BrN₄O₃S 465.37 Sulfonyl group enhances metabolic resistance

Key Structural and Functional Comparisons

Core Modifications: The target compound shares a piperazine-acetohydrazide backbone with derivatives like N′-[(E)-biphenyl-4-ylmethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide (). However, replacing the thiophene with a biphenyl group increases molecular weight (468 vs. Introduction of a pyridazinone core in N’-(4-nitrobenzylidene)-2-(6-oxo-3-piperazinyl)acetohydrazide () adds hydrogen-bonding sites, correlating with enhanced cytotoxicity (IC₅₀ = 5.07 µM) compared to non-pyridazinone analogs .

Substituent Effects: The 2-hydroxyphenyl variant () exhibits higher aqueous solubility due to the polar -OH group, whereas the 4-bromophenylsulfonyl derivative () shows increased metabolic stability via sulfonyl-mediated enzyme inhibition .

Synthetic Yields :

  • Hydrazide condensation reactions (e.g., ) typically yield 23–86%, with lower yields for bulky substituents (e.g., 23% for 4l in ). The target compound’s synthesis likely follows similar trends .

Biological Activity

The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies regarding this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a thiophene moiety, and an acetohydrazide functional group. Its structural formula can be represented as follows:

C15H17ClN4S\text{C}_{15}\text{H}_{17}\text{ClN}_{4}\text{S}

This structure suggests potential interactions with various biological targets due to the presence of electron-donating and electron-withdrawing groups.

Antimicrobial Properties

Research has indicated that derivatives of piperazine often exhibit significant antimicrobial activity. For instance, compounds similar to 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide have shown efficacy against a range of bacterial and fungal pathogens. A study demonstrated that piperazine derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

The anticancer potential of piperazine derivatives is well-documented. A study highlighted that related compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action typically involves the induction of apoptosis via mitochondrial pathways, leading to cell cycle arrest .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Mitochondrial pathway activation

The biological activity of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound might affect pathways such as the PI3K/Akt or MAPK pathways, which are crucial for cell survival and apoptosis .

Study 1: Cytotoxicity Evaluation

In a cytotoxicity evaluation study conducted on various cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The study utilized the MTT assay to assess viability, revealing that the compound induced apoptosis characterized by increased caspase activity .

Study 2: Antimicrobial Efficacy

A comprehensive antimicrobial screening was performed against several bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 5 to 20 µg/mL. This suggests a broad-spectrum antimicrobial effect .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains three reactive domains:

  • Hydrazone group (N═CH) :

    • Susceptible to hydrolysis under acidic or basic conditions, potentially leading to imine cleavage.

    • Involved in nucleophilic substitutions (e.g., with amines or aldehydes).

  • Piperazine moiety :

    • Acts as a base due to the nitrogen atoms, enabling reactions with electrophiles (e.g., alkylating agents).

    • May participate in coordination chemistry with metal ions.

  • Thiophene ring :

    • Prone to electrophilic substitution (e.g., nitration, bromination) at the 3- or 4-positions.

    • Susceptible to oxidation to form thiophene oxide derivatives.

Analytical Characterization

The compound is typically characterized using:

Technique Key Observables
1H NMR - Doublet at ~8.88 ppm (hydrazone proton)
13C NMR - Signals for carbonyl carbons (~170 ppm) and aromatic carbons (~120–150 ppm)
FT-IR - Stretching bands for C=N (~1600 cm⁻¹) and C=O (~1650 cm⁻¹)
Mass Spectrometry - Molecular ion peak at [M+H]+ = 466.2 (calculated for C21H25ClN4O3) .

Comparative Reaction Pathways

A comparison of synthesis routes for similar compounds highlights potential strategies:

Route Reactants Conditions Yield
Condensation Thiophene-2-carboxaldehyde + piperazine derivative + acetohydrazideAcid catalyst, refluxModerate (not specified)
One-pot Synthesis Thiosemicarbazide + aldehyde + acidSolvent-free, 70°CHigh (e.g., 82–92% in analogous systems)
Microwave-Assisted Hydrazine hydrate + aldehydeEthanol, microwaveEfficient (reported for pyrazole derivatives)

Q & A

Q. What are the established synthetic routes for this compound?

The compound is typically synthesized via condensation reactions between hydrazide intermediates and aromatic aldehydes. For example:

  • Hydrazide Preparation : React 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetic acid with hydrazine hydrate to form the hydrazide intermediate.
  • Condensation : Treat the hydrazide with thiophene-2-carbaldehyde under reflux in ethanol, catalyzed by acetic acid, to yield the final hydrazone derivative. Purification involves column chromatography (silica gel, methanol/chloroform) and recrystallization from ethanol .

Q. How is structural confirmation performed for this compound?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., in DMSO-d6d_6 or CDCl3_3) to confirm proton environments and carbon frameworks.
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • HRMS (ESI) : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/particulates.
  • Storage : Keep in a sealed container at 2–8°C, away from oxidizing agents. Refer to GHS hazard codes (e.g., H315 for skin irritation) and SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure refinement?

  • Twinning Analysis : Use SHELXL’s TWIN command to address overlapping reflections in twinned crystals.
  • Disorder Modeling : Apply PART and DFIX instructions to resolve atomic positional disorders (common in flexible piperazine rings).
  • Validation Tools : Cross-check with PLATON or Mercury’s symmetry checks to eliminate systematic errors .

Q. What strategies improve synthetic yield of hydrazide derivatives?

  • Stoichiometric Optimization : Use a 1.2:1 molar ratio of aldehyde to hydrazide to drive condensation completion.
  • Catalysis : Add 3–5 mol% of anhydrous ZnCl2_2 to enhance reaction kinetics.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) at 80–90°C improve solubility and reaction rates. Yields >80% are achievable with these adjustments .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Substituent Variation : Modify the thiophene or chlorobenzyl groups to assess electronic/steric effects (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl).
  • In Vitro Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase via Ellman’s method ) or microbial strains (e.g., Mycobacterium tuberculosis ).
  • QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Sample Purity : Re-crystallize the compound to remove impurities affecting NMR shifts.
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., piperazine ring puckering).
  • Validation : Cross-reference with IR spectroscopy (e.g., C=O and N-H stretches) to confirm functional groups .

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